

Unveiling the Molecular Architecture of Senkirkine: A Spectroscopic Guide

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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the spectroscopic data and molecular structure elucidation of **senkirkine**, a macrocyclic pyrrolizidine alkaloid. The information presented herein is intended to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development.

Senkirkine, with the molecular formula C₁₉H₂₇NO₆ and a molecular weight of 365.42 g/mol , is a notable pyrrolizidine alkaloid found in various plant species.[1] Its structure has been elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The structural framework of **senkirkine** has been meticulously mapped using a suite of spectroscopic methods. The data presented in the following tables have been compiled from comprehensive analyses and provide a quantitative basis for the elucidated structure.

¹H NMR Spectral Data



Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of **senkirkine** exhibits characteristic signals that have been assigned to specific protons in its structure.

Table 1: ¹H NMR Spectroscopic Data for **Senkirkine** (500 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|--------------------|--------------|-----------------------------|--------------------|
| 6.13 | d | H-2 | |
| 4.85 | m | H-8 | - |
| 4.48 | d | 12.0 | H-9a |
| 4.15 | d | 12.0 | H-9b |
| 3.40 | m | H-5a | |
| 3.25 | m | H-3a | - |
| 2.85 | m | H-5b | - |
| 2.60 | S | N-CH₃ | - |
| 2.45 | m | H-3b | - |
| 2.20 | m | H-6a | - |
| 1.95 | m | H-6b | - |
| 1.87 | d | 6.7 | - H₃-18 |
| 1.30 | s | H₃-19 | |
| 0.87 | d | 6.7 | H ₃ -17 |

Note: The assignments are based on 2D NMR spectroscopic data, including COSY, HMBC, and HSQC experiments.

¹³C NMR Spectral Data



Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. The ¹³C NMR spectrum of **senkirkine** shows 19 distinct carbon signals, consistent with its molecular formula.

Table 2: ¹³C NMR Spectroscopic Data for **Senkirkine** (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|------------------------|-----------------|------------|
| 178.0 | С | C-1 |
| 173.5 | С | C-11 |
| 168.0 | С | C-16 |
| 138.5 | СН | C-2 |
| 135.0 | С | C-13 |
| 128.0 | С | C-12 |
| 84.0 | СН | C-8 |
| 78.0 | С | C-7 |
| 62.0 | CH ₂ | C-9 |
| 58.0 | CH ₂ | C-5 |
| 54.0 | CH ₂ | C-3 |
| 42.0 | N-CH₃ | N-CH₃ |
| 38.0 | CH ₂ | C-6 |
| 34.0 | СН | C-14 |
| 28.0 | СН | C-15 |
| 25.0 | СНз | C-19 |
| 20.5 | СНз | C-18 |
| 15.0 | СНз | C-17 |
| 12.0 | СНз | C-20 |



Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **senkirkine** displays characteristic absorption bands corresponding to its ester, carbonyl, and hydroxyl groups.

Table 3: Infrared (IR) Spectroscopic Data for Senkirkine

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|----------------------------------|
| 3450 | O-H stretching (hydroxyl group) |
| 2970 | C-H stretching (aliphatic) |
| 1735 | C=O stretching (ester carbonyl) |
| 1715 | C=O stretching (ketone carbonyl) |
| 1650 | C=C stretching (alkene) |
| 1240 | C-O stretching (ester) |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of **senkirkine** provides confirmatory evidence for its molecular formula and structural features.

Table 4: Mass Spectrometry (MS) Data for Senkirkine

| m/z | Interpretation |
|----------|---|
| 366.1911 | [M+H]+ (Calculated for C ₁₉ H ₂₈ NO ₆ +: 366.1917) |
| 348.1805 | [M+H - H ₂ O] ⁺ |
| 168.1021 | Necine base fragment |
| 150.0915 | Necine base fragment |
| 122.0602 | Necine base fragment |



Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the spectroscopic analysis of **senkirkine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- ¹H NMR: Standard pulse sequences were used to acquire the proton spectra. Coupling constants (J) are reported in Hertz (Hz).
- ¹³C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of all carbon atoms.
- 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon correlations, which were crucial for the unambiguous assignment of all signals.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

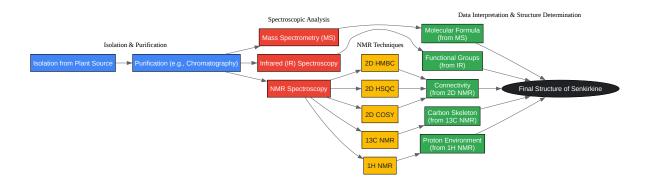
Mass Spectrometry (MS)

High-resolution mass spectra were obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode.

Molecular Structure Elucidation Workflow



The elucidation of the molecular structure of **senkirkine** is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.



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Figure 1. Workflow for the structure elucidation of **senkirkine**.

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• 1. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]







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